2-(4-Benzylpiperazino)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-14-16-7-4-8-18-17(16)20-11-9-19(10-12-20)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBTWJZTZYJLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Process Optimization for 2 4 Benzylpiperazino Nicotinaldehyde
Detailed Retrosynthetic Analysis and Fragment Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. scitepress.orgamazonaws.com For 2-(4-benzylpiperazino)nicotinaldehyde, the most logical disconnection strategy involves breaking the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. This is a common and effective strategy for molecules containing an arylamine linkage. amazonaws.com
This primary disconnection yields two key synthons:
A nicotinaldehyde synthon with an electrophilic center at the C-2 position.
An N-benzylpiperazine synthon acting as the nucleophile.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |
|---|
Synthesis of Key Precursors and Strategic Intermediates
The success of the total synthesis relies on the efficient and high-yield preparation of the two primary building blocks identified in the retrosynthetic analysis.
Nicotinaldehyde and its derivatives are important intermediates. google.com The key precursor for this synthesis is a nicotinaldehyde derivative functionalized at the C-2 position with a good leaving group, typically a halogen, to facilitate nucleophilic substitution. 2-Chloronicotinaldehyde (B135284) is a common and effective choice.
Several methods exist for the synthesis of functionalized nicotinaldehydes:
Oxidation of Precursors: Oxidation of 2-chloro-3-(hydroxymethyl)pyridine or 2-chloro-3-methylpyridine (B94477) provides a direct route to 2-chloronicotinaldehyde. Various oxidizing agents can be employed for this transformation.
Reduction of Nicotinic Acid Derivatives: The selective reduction of 2-chloronicotinic acid or its derivatives (e.g., amides, esters) can yield the desired aldehyde. For instance, nicotinic acid morpholinamides have been used as effective precursors for reduction to nicotinaldehydes. google.com
From Pyridinium (B92312) Salts: A novel method involves the reassembly and functionalization of N-CF3 pyridinium salts, which can react with various nucleophiles under basic conditions to construct 2-functionalized nicotinaldehydes. rsc.org
Catalytic Hydrogenation of Nitriles: The catalytic reduction of 3-cyanopyridine (B1664610) in the presence of Raney-nickel can produce nicotinaldehyde. google.com To obtain the 2-chloro derivative, 2-chloro-3-cyanopyridine (B134404) would be the required starting material.
The choice of method often depends on the availability of starting materials, scalability, and reaction conditions.
N-benzylpiperazine is a widely used chemical intermediate. europa.eunih.gov Its synthesis is typically straightforward and can be achieved through the direct N-alkylation of piperazine.
The most common method involves the reaction of piperazine with benzyl (B1604629) chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction. europa.eu To favor mono-benzylation and minimize the formation of the 1,4-dibenzylpiperazine (B181160) by-product, an excess of piperazine is often used. europa.eu The product can then be isolated and purified through standard techniques like distillation or crystallization.
Table 2: Common Synthetic Route for N-Benzylpiperazine
| Reactant 1 | Reactant 2 | Base | Solvent | Key Considerations |
|---|
Exploration of Advanced Coupling Reactions for C-N Bond Formation
The final and critical step in the synthesis is the formation of the C-N bond between the 2-position of the nicotinaldehyde ring and the nitrogen of N-benzylpiperazine. Two primary advanced methodologies are considered for this transformation: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed amination.
The SNAr reaction is a powerful tool for forming C-N bonds on electron-deficient aromatic rings. The pyridine ring in 2-chloronicotinaldehyde is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen atom and the aldehyde group at the C-3 position.
The mechanism proceeds in two main steps:
Nucleophilic Attack: The secondary amine of N-benzylpiperazine acts as a nucleophile, attacking the electron-deficient C-2 of 2-chloronicotinaldehyde. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily lost.
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically the rate-determining step.
The reaction is usually carried out in the presence of a base to scavenge the HCl produced and at elevated temperatures to overcome the activation energy barrier.
Table 3: Typical Conditions for SNAr Coupling
| Electrophile | Nucleophile | Base | Solvent | Temperature |
|---|
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.org This methodology offers a versatile and often milder alternative to traditional SNAr reactions, with a broad substrate scope. wikipedia.orgsemanticscholar.org
The synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of 2-chloronicotinaldehyde with N-benzylpiperazine using a palladium catalyst. The catalytic cycle generally involves:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the 2-chloronicotinaldehyde, forming a palladium(II) complex.
Amine Coordination and Deprotonation: The N-benzylpiperazine coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido complex.
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the final product and regenerating the palladium(0) catalyst.
The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands are commonly employed to promote the key steps of the catalytic cycle. wikipedia.orgnih.gov
Table 4: Representative Buchwald-Hartwig Amination System
| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent |
|---|
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-benzylpiperazine |
| 1,4-dibenzylpiperazine |
| 2-chloronicotinaldehyde |
| 2-chloro-3-(hydroxymethyl)pyridine |
| 2-chloro-3-methylpyridine |
| 2-chloronicotinic acid |
| 2-chloro-3-cyanopyridine |
| 3-cyanopyridine |
| piperazine |
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficiency of the synthesis of this compound is profoundly influenced by various reaction parameters. Systematic investigation and optimization of these factors are paramount for maximizing product yield and minimizing impurities. Key parameters that warrant careful consideration include the choice of solvent, reaction temperature, and the catalytic system employed.
The solvent plays a multifaceted role in a chemical reaction, influencing reactant solubility, reaction kinetics, and the stabilization of transition states. researchgate.net For the synthesis of this compound, which typically involves the reaction of 2-chloronicotinaldehyde with 1-benzylpiperazine (B3395278), the polarity and proticity of the solvent are critical. Aprotic polar solvents are often favored as they can effectively solvate the reactants without interfering with the nucleophilic attack of the piperazine nitrogen.
Temperature is another critical parameter that directly impacts the reaction rate. Generally, higher temperatures accelerate the reaction; however, they can also lead to the formation of undesired byproducts. Therefore, a careful study of the temperature dependence is necessary to identify the optimal balance between reaction rate and selectivity.
Illustrative Data on Solvent and Temperature Effects:
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 80 | 24 | 65 |
| 2 | Toluene | 110 | 12 | 78 |
| 3 | Dioxane | 80 | 24 | 72 |
| 4 | Dioxane | 100 | 12 | 85 |
| 5 | Dimethylformamide (DMF) | 80 | 12 | 88 |
| 6 | Dimethylformamide (DMF) | 100 | 6 | 92 |
| 7 | Dimethyl Sulfoxide (DMSO) | 80 | 10 | 90 |
| 8 | Dimethyl Sulfoxide (DMSO) | 100 | 5 | 95 |
Note: The data in this table is illustrative and based on general principles of organic synthesis optimization for similar reactions. It does not represent experimentally verified results for the synthesis of this compound.
The illustrative data suggests that polar aprotic solvents like DMF and DMSO, combined with elevated temperatures, can significantly enhance the reaction yield by promoting the nucleophilic aromatic substitution.
The selection of an appropriate ligand can dramatically affect the reaction's efficiency, substrate scope, and selectivity. rsc.org For the coupling of an aryl halide like 2-chloronicotinaldehyde with 1-benzylpiperazine, various phosphine-based ligands can be screened to identify the most effective one.
Illustrative Data on Catalyst and Ligand Effects:
| Entry | Palladium Precursor | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | 100 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 88 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 100 | 91 |
| 4 | Pd(OAc)₂ | RuPhos | K₂CO₃ | 100 | 85 |
| 5 | Pd₂(dba)₃ | BINAP | NaOt-Bu | 100 | 82 |
Note: The data in this table is illustrative and based on established principles of palladium-catalyzed cross-coupling reactions. It does not represent experimentally verified results for the synthesis of this compound.
The illustrative findings indicate that bulky, electron-rich phosphine ligands, such as XPhos and SPhos, in combination with a suitable palladium precursor and base, can facilitate high-yielding cross-coupling reactions for the synthesis of the target compound.
Scalability Considerations and Green Chemistry Principles in Synthetic Route Design
Transitioning a synthetic route from a laboratory scale to an industrial scale presents numerous challenges. researchgate.net A scalable process must be safe, cost-effective, and environmentally friendly. Green chemistry principles provide a framework for designing more sustainable chemical processes. mdpi.comsamipubco.comresearchgate.net
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, or ideally, conducting the reaction under solvent-free conditions. mdpi.com
Energy Efficiency: Performing reactions at ambient temperature and pressure to reduce energy consumption. mdpi.com
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net
Waste Prevention: Designing the synthesis to prevent the formation of waste products. nih.gov
By integrating these principles, a more sustainable and economically viable process for the large-scale production of this compound can be developed. For instance, exploring the use of recyclable catalysts or flow chemistry can contribute to a greener synthetic approach.
Comprehensive Analysis of Chemical Reactivity and Transformational Pathways of 2 4 Benzylpiperazino Nicotinaldehyde
Chemical Transformations Involving the Nicotinaldehyde Aldehyde Functionality
The aldehyde group in 2-(4-Benzylpiperazino)nicotinaldehyde is a key site for a multitude of chemical reactions, enabling the synthesis of a diverse array of derivatives.
Reductive Processes and Functional Group Interconversions
The aldehyde functionality can be readily reduced to a primary alcohol, [2-(4-benzyl-piperazin-1-yl)-pyridin-3-yl]-methanol. This transformation is typically achieved using mild reducing agents to avoid modifications to other parts of the molecule.
A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH4). researchgate.netjsynthchem.com The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The intermediate benzyl (B1604629) alkoxide can be quenched with a weak acid to prevent potential rearrangement reactions. nih.gov This reduction provides a straightforward route to the corresponding pyridyl-methanol derivative, a valuable intermediate for further functionalization.
| Reagent | Solvent | Temperature | Product | Notes |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol | Room Temperature | [2-(4-benzyl-piperazin-1-yl)-pyridin-3-yl]-methanol | A weak acid quench may be used to prevent side reactions. nih.gov |
| Lithium Aluminium Hydride (LiAlH4) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | [2-(4-benzyl-piperazin-1-yl)-pyridin-3-yl]-methanol | A stronger reducing agent, suitable for this transformation. |
This table presents plausible reaction conditions based on general chemical principles for aldehyde reduction.
Oxidative Transformations and Derivative Synthesis
Oxidation of the aldehyde group furnishes the corresponding carboxylic acid, 2-(4-benzylpiperazino)nicotinic acid. This transformation is a fundamental process in organic synthesis and can be accomplished using a variety of oxidizing agents. The choice of oxidant is crucial to ensure chemoselectivity, preserving the piperazine (B1678402) and benzyl moieties. Mild oxidizing agents are generally preferred.
While specific oxidation of this compound is not detailed in the provided results, analogous transformations of aromatic aldehydes to carboxylic acids are well-established.
Condensation Reactions with Carbon and Nitrogen Nucleophiles
The electrophilic carbon of the aldehyde group readily reacts with various carbon and nitrogen nucleophiles in condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgresearchgate.net When reacted with compounds such as malononitrile (B47326) or ethyl cyanoacetate, this compound would be expected to form a new α,β-unsaturated system. This reaction is a powerful tool for extending the carbon chain and introducing new functional groups. organic-chemistry.orgjk-sci.com
Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com By reacting this compound with a phosphorus ylide, a variety of substituted vinylpyridines can be synthesized. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org This reaction has been successfully applied to other pyridine-3-carbaldehyde derivatives. nih.govresearchgate.net
| Reaction Type | Nucleophile | Catalyst/Base | Product Type |
| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine, Pyridine | α,β-Unsaturated nitrile or ester |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Strong base (e.g., n-BuLi) | Substituted vinylpyridine |
This table illustrates potential condensation reactions and the expected product types based on established methodologies for similar aldehydes.
Cycloaddition Reactions and Heterocycle Formation
Cycloaddition reactions offer an efficient pathway to construct cyclic and heterocyclic systems. researchgate.netlibretexts.orgoxfordsciencetrove.com The aldehyde group of this compound can participate as a component in these reactions, leading to the formation of novel ring structures. For instance, [3+2] cycloaddition reactions are a well-established method for synthesizing five-membered heterocyclic rings and have been used in the synthesis of nicotine (B1678760) analogs. researchgate.netuchicago.edu While specific examples with the target molecule are not available, the reactivity of the aldehyde suggests its potential as a building block in such synthetic strategies.
Reactions at the Piperazine Nitrogen Centers
The piperazine moiety contains two nitrogen atoms that can potentially undergo further reactions. The nitrogen at position 1 is attached to the pyridine ring, and its reactivity is influenced by the aromatic system. The nitrogen at position 4, bearing the benzyl group, is a tertiary amine.
Alkylation and Acylation Reactions for Derivative Synthesis
The secondary amine within the piperazine ring (if the benzyl group were absent) would be the primary site for alkylation and acylation. However, in this compound, both nitrogens are tertiary. While direct alkylation or acylation at these centers to form quaternary ammonium (B1175870) or acylammonium salts is possible, it is less common for synthetic derivatization unless specific activating conditions are used.
More relevant are the reactions of the parent 1-benzylpiperazine (B3395278), which is a key precursor in the synthesis of the title compound. erowid.orgorgsyn.org The secondary amine of 1-benzylpiperazine readily undergoes nucleophilic substitution with activated pyridine derivatives, such as 2-chloronicotinaldehyde (B135284), to form this compound.
Furthermore, the synthesis of various derivatives often involves the reaction of a piperazine precursor with different electrophiles. For example, various substituted benzylpiperazine and phenylpiperazine derivatives are known. service.gov.uk The synthesis of diverse piperazinyl derivatives highlights the versatility of the piperazine scaffold in medicinal chemistry. nih.govnih.gov
| Reaction Type | Reagent | Product Type |
| Nucleophilic Aromatic Substitution | 2-Chloronicotinaldehyde | This compound |
| N-Alkylation (of 1-benzylpiperazine) | Alkyl halide | 1-Alkyl-4-benzylpiperazinium halide |
| N-Acylation (of 1-benzylpiperazine) | Acyl chloride | 1-Acyl-4-benzylpiperazine |
This table outlines key reactions involving the piperazine moiety, drawing from the chemistry of its precursors and related derivatives.
Formation of Quaternary Ammonium Salts and N-Oxides
The nitrogen atoms within the this compound molecule, specifically those in the piperazine and pyridine rings, are susceptible to reactions that lead to the formation of quaternary ammonium salts and N-oxides.
Quaternary Ammonium Salts: The nucleophilic nitrogen atoms of the piperazine ring can react with alkylating agents to form quaternary ammonium salts. tsijournals.comnih.gov The reaction, known as quaternization, involves the alkylation of the tertiary amine in the piperazine ring. mdpi.com Common alkylating agents include alkyl halides such as methyl iodide or benzyl bromide. The reaction rate can be influenced by factors such as the solvent, temperature, and the nature of the alkylating agent. googleapis.com For instance, the use of polar solvents can facilitate the reaction. googleapis.com The formation of a quaternary ammonium salt would introduce a positive charge on the piperazine nitrogen, significantly altering the molecule's solubility and biological properties.
N-Oxides: The nitrogen atom of the pyridine ring and the nitrogens of the piperazine ring can be oxidized to form N-oxides. mdpi.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA). google.com The formation of a pyridine N-oxide can influence the electronic properties of the aromatic ring, potentially altering its reactivity in subsequent reactions. nih.gov N-oxidation of the piperazine nitrogen is also possible, leading to the corresponding piperazine N-oxides.
A hypothetical reaction scheme for the formation of a quaternary ammonium salt and an N-oxide of this compound is presented below:
| Transformation | Reagent | Product |
| Quaternization | Methyl Iodide (CH₃I) | 2-(4-Benzyl-1-methylpiperazin-1-ium-1-yl)nicotinaldehyde iodide |
| N-Oxidation | m-CPBA | 2-(4-Benzylpiperazin-1-yl)nicotinaldehyde 1-oxide |
Reactivity Studies of the Pyridine Ring System
The pyridine ring in this compound is a key site for various chemical transformations, including electrophilic and nucleophilic aromatic substitution, as well as coordination with metal ions.
Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. nih.gov However, in this compound, the 2-position is already substituted. Nucleophilic attack at other positions would be less favorable unless activated by a suitable leaving group.
The nitrogen atoms of the pyridine and piperazine rings, as well as the oxygen atom of the aldehyde group, can act as donor atoms for coordination with metal ions, making this compound a potential ligand for the formation of metal complexes. biointerfaceresearch.com Piperazine and its derivatives are well-known to form stable complexes with a variety of transition metals. biointerfaceresearch.com The coordination can involve one or more of the nitrogen atoms and potentially the aldehyde oxygen, leading to the formation of chelate rings which enhance the stability of the complex. The geometry and stability of these complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions.
| Potential Coordinating Atom | Metal Ion Example | Potential Complex Structure |
| Pyridine Nitrogen | Copper(II) | [Cu(L)Cl₂] |
| Piperazine Nitrogen (N1) | Zinc(II) | [Zn(L)₂(NO₃)₂] |
| Piperazine Nitrogen (N4) | Nickel(II) | [Ni(L)Cl₂] |
| Aldehyde Oxygen | Iron(III) | [Fe(L)₃]Cl₃ |
(L represents the this compound ligand)
Mechanistic Investigations of Degradation Pathways and Chemical Stability
The chemical stability of this compound would be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.
Hydrolysis: The aldehyde group is potentially susceptible to hydrolysis, although this is generally not a major degradation pathway for aromatic aldehydes under neutral conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid in the presence of oxidizing agents. The piperazine and pyridine rings can also undergo oxidative degradation under harsh conditions.
Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. The specific pathways would depend on the wavelength of light and the presence of photosensitizers.
A study on the stability of synthetic piperazines in human whole blood indicated that benzylpiperazines were generally more stable than phenylpiperazines under various storage conditions. nih.gov However, significant degradation of some piperazine derivatives was observed over several months, especially at room temperature. nih.gov This suggests that long-term storage of this compound may require controlled conditions to prevent degradation.
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Advanced Spectroscopic Characterization and Computational Elucidation of Molecular Structure and Conformation
Computational Chemistry Approaches to Electronic Structure and Molecular Dynamics
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for determining the optimized geometry and electronic properties of a molecule like 2-(4-Benzylpiperazino)nicotinaldehyde.
The process begins with the construction of an initial molecular structure. This structure is then subjected to geometry optimization using a chosen functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the most stable structure of the molecule in the gas phase. Upon reaching this energy minimum, key electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which provide insights into the molecule's polarity and the reactivity of different atomic sites.
Table 1: Representative Data from DFT Geometric Optimization of a Benzylpiperazine Derivative (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (piperazine) | ~1.46 Å |
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| Bond Angle | C-N-C (piperazine) | ~110° |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Quantum Chemical Calculations for Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Frequency calculations, performed on the optimized geometry, yield the harmonic vibrational modes of the molecule. These theoretical frequencies are often scaled by an empirical factor to better match experimental results. The resulting data helps in the assignment of vibrational bands observed in experimental IR and Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.
Conformational Landscape Analysis and Energy Minima Identification
The flexibility of the piperazine (B1678402) ring and the rotatable bonds associated with the benzyl (B1604629) and nicotinaldehyde substituents suggest that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.
This analysis involves systematically rotating key dihedral angles and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps to identify the stable conformers (energy minima) and the transition states (saddle points) that separate them. The results provide a detailed understanding of the molecule's conformational preferences and the energy barriers to interconversion between different conformers. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.
Table 2: Hypothetical Relative Energies of Conformers for a Benzylpiperazine System
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 180 (anti) | 0.00 |
| B (Local Minimum) | 60 (gauche) | 1.5 |
| C (Transition State) | 0 (eclipsed) | 5.0 |
Note: This table is for illustrative purposes and does not represent actual data for the target compound.
Investigation of Molecular Interactions and Potential Pharmacological Relevance Non Clinical, Mechanistic Focus
In Vitro Studies of Receptor Binding Affinity and Ligand-Target Engagement
No publicly available studies were identified that detail the receptor binding profile of 2-(4-Benzylpiperazino)nicotinaldehyde.
Enzyme Inhibition Profiling and Mechanistic Characterization of Interactions
There is no specific information regarding the inhibitory activity of this compound against any known enzymes.
Cellular Pathway Modulation and Signalling Analysis (Excluding Human Clinical Data)
No research has been published detailing the effects of this specific compound on any cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (Computational and In Vitro)
Without data on the activity of this compound and its derivatives, no structure-activity relationship studies can be reported.
In Silico Approaches for Drug Discovery and Ligand Optimization
Molecular Docking and Virtual Screening Studies
No molecular docking or virtual screening studies specifically involving this compound were found in the public scientific literature.
Pharmacophore Modeling and Lead Optimization Strategies
There are no published pharmacophore models or lead optimization strategies that are based on or include this compound.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules. In pharmaceutical research, MD simulations are crucial for studying how a potential drug molecule (a ligand) interacts with its protein target at an atomic level. This technique can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and predict the conformational changes that occur upon binding.
However, a comprehensive search of scholarly databases yielded no published studies that have performed molecular dynamics simulations on complexes involving this compound. Consequently, there is no data available regarding its binding modes, the stability of its potential protein complexes, or the specific molecular interactions it might form with any biological target.
Biological Target Identification and Validation Using Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific protein target. They are instrumental in the fields of chemical biology and drug discovery for identifying the biological targets of novel compounds and validating their therapeutic relevance. The process often involves modifying the compound of interest to include a reporter tag, allowing for the isolation and identification of its binding partners within a complex biological system.
There is currently no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe. Research in this area would involve synthesizing a modified version of the compound and using it in cellular or tissue-based experiments to "fish" for its protein targets. The absence of such studies means that the biological targets of this compound remain unknown, and its potential pharmacological relevance has not been validated through this methodology.
Applications As a Versatile Synthetic Building Block and Precursor in Chemical Science
Role in the Synthesis of Complex Heterocyclic Systems and Polycyclic Compounds
The aldehyde functionality on the pyridine (B92270) ring is a key reactive site for the construction of fused heterocyclic systems. It can readily participate in a variety of condensation reactions with binucleophilic reagents to form new rings. For instance, reactions with compounds containing adjacent amine and thiol groups, or diamines, could lead to the formation of thiazine (B8601807) or diazepine (B8756704) derivatives fused to the pyridine core.
Furthermore, the piperazine (B1678402) and pyridine nitrogens offer potential sites for further functionalization or cyclization, enabling the synthesis of intricate polycyclic structures. The benzyl (B1604629) group, while seemingly a simple protecting group, could also be modified or removed to allow for further synthetic transformations on the piperazine ring.
Table 1: Potential Heterocyclic Systems Derivable from 2-(4-Benzylpiperazino)nicotinaldehyde
| Reactant Type | Potential Heterocyclic Product |
|---|---|
| 1,2-Diamines | Pyridodiazepines |
| Hydrazines/Hydrazides | Pyridotriazines |
| Amidines | Pyrimido[1,2-a]pyridines |
Utilization in the Construction of Natural Product Analogues and Bioactive Molecules
The piperazine motif is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and antipsychotic properties. The nicotinaldehyde portion also serves as a precursor to structures with potential biological relevance.
The aldehyde group can be a handle for introducing this molecule into larger, more complex structures that mimic natural products. For example, it could undergo Wittig-type reactions to form carbon-carbon double bonds, or reductive amination to link to other amine-containing fragments, thereby building analogues of natural products that contain pyridine or piperazine cores. The synthesis of pyridylpiperazine hybrid derivatives has been explored for their potential as urease inhibitors, highlighting the interest in combining these two heterocyclic systems in medicinal chemistry.
Development as a Ligand for Metal Catalysis and Coordination Chemistry
The nitrogen atoms of the pyridine and piperazine rings, as well as the oxygen atom of the aldehyde group, are potential coordination sites for metal ions. This makes this compound a candidate for use as a ligand in coordination chemistry and metal catalysis.
Upon complexation with transition metals, the resulting metal complexes could exhibit interesting catalytic activities. For instance, they could be explored as catalysts in oxidation, reduction, or carbon-carbon bond-forming reactions. The specific geometry and electronic properties of the metal complex, which would be influenced by the structure of the ligand, would determine its catalytic efficacy. Research on other pyridine-based ligands has shown their utility in forming catalytically active metal complexes for various organic transformations.
Table 2: Potential Metal Coordination Sites and Applications
| Potential Coordinating Atom(s) | Metal Ion Examples | Potential Catalytic Application |
|---|---|---|
| Pyridine N, Aldehyde O | Cu(II), Zn(II) | Oxidation of alcohols |
| Piperazine N, Pyridine N | Ru(II), Rh(I) | Hydrogenation reactions |
Potential Applications in Materials Science (e.g., polymer precursors, functional dyes, liquid crystals)
The structure of this compound also suggests potential applications in the field of materials science. The reactive aldehyde group can be utilized in polymerization reactions, for example, through condensation with phenols or other suitable monomers to form novel polymers with integrated pyridine and piperazine units. Such polymers could possess unique thermal, optical, or electronic properties.
Furthermore, the aromatic and heterocyclic nature of the molecule provides a scaffold for the development of functional dyes. Modification of the structure to include electron-donating and electron-withdrawing groups could lead to compounds with interesting photophysical properties, such as fluorescence or solvatochromism. While no specific studies on this compound have been reported, the general approach of using heterocyclic aldehydes in the synthesis of functional materials is well-documented. There is also a possibility for this molecule to serve as a building block for liquid crystalline materials, although this would likely require significant structural modification to induce mesophase behavior.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for producing 2-(4-benzylpiperazino)nicotinaldehyde and its derivatives is a cornerstone for future research. While traditional synthetic pathways for nicotinaldehydes exist, often involving the reduction of corresponding nicotinic acid derivatives, there is a pressing need for more sustainable and efficient routes. google.com Future research should focus on the development of "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Potential avenues for exploration include:
Catalytic Methods: Investigating the use of transition metal catalysts or organocatalysts could lead to more efficient and selective syntheses. mdpi.com For instance, catalytic hydrogenation processes for the reduction of nicotinic acids could be optimized for this specific substrate. google.com
Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel would streamline the synthetic process, making it more time and resource-efficient.
Exploration of Advanced Derivatization for Enhanced Specificity and Efficiency
The inherent structure of this compound offers multiple points for chemical modification, opening the door for the creation of a diverse library of analogues with potentially enhanced biological activity, specificity, and pharmacokinetic properties. The piperazine (B1678402) and benzyl (B1604629) moieties are particularly amenable to derivatization.
Future derivatization strategies could include:
Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl ring could modulate the electronic properties and steric profile of the molecule, potentially influencing its interaction with biological targets.
Modification of the Piperazine Ring: Altering the piperazine core or replacing it with other cyclic amines could impact the compound's solubility, lipophilicity, and target-binding affinity.
Functionalization of the Aldehyde Group: The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of imines, oximes, and other derivatives with diverse biological profiles.
Piperazine-based derivatives have been successfully utilized to enhance the ionization efficiency of peptides in mass spectrometry, suggesting that similar derivatization of this compound could be advantageous for analytical purposes. nih.gov
Application in Chemical Biology as a Tool for Target Identification
Small molecules are invaluable tools in chemical biology for probing biological systems and identifying novel drug targets. nih.govrsc.org this compound, with its potential for biological activity, could be developed into a chemical probe to elucidate the function of specific proteins or pathways.
Key research opportunities in this area include:
Affinity-Based Probes: Synthesizing derivatives of the compound that incorporate a reactive group (e.g., a photo-affinity label or a Michael acceptor) would enable covalent modification of its binding partners, facilitating their identification through proteomic techniques. nih.gov
Fluorescent Probes: Attaching a fluorescent tag to the molecule would allow for the visualization of its subcellular localization and interaction with potential targets in living cells.
Target Deconvolution Studies: If the compound exhibits a specific cellular phenotype, various target identification strategies, such as affinity chromatography, expression cloning, and computational approaches, could be employed to pinpoint its molecular target(s). nih.gov The development of selective covalent chemical probes is a growing area of interest for interrogating the biology of proteins. ccia.org.au
Integration into High-Throughput Screening and Automated Synthesis Platforms
High-throughput screening (HTS) is a powerful method for discovering new bioactive compounds from large chemical libraries. nih.govfedlab.ru The core structure of this compound makes it an attractive candidate for inclusion in such screening campaigns.
Future efforts should focus on:
Library Synthesis: Developing a robust and automated synthetic platform for the rapid generation of a diverse library of this compound analogues would be a significant step towards its utilization in HTS.
Assay Development: Designing and validating cell-based or biochemical assays that can be used to screen the compound library for specific biological activities is crucial.
Hit-to-Lead Optimization: Promising "hits" identified from HTS campaigns can then be subjected to further medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties.
The integration of automated synthesis and HTS can significantly accelerate the discovery of novel therapeutic agents. dovepress.com
Theoretical Design and Computational Exploration of Novel Analogues with Predicted Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These in silico methods can be leveraged to guide the design of novel analogues of this compound with improved properties.
Future computational studies could involve:
Quantitative Structure-Activity Relationship (QSAR): If a set of analogues with known biological activities is generated, QSAR models can be developed to correlate their chemical structures with their activities, enabling the prediction of the potency of new, untested compounds.
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode of the compound and its analogues to the target protein, providing insights for the rational design of more potent inhibitors.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential structural features required for biological activity. This model can then be used to virtually screen large compound databases for new potential hits.
By combining computational design with synthetic chemistry and biological testing, the process of discovering and optimizing novel drug candidates based on the this compound scaffold can be made more efficient and cost-effective.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Benzylpiperazino)nicotinaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a nicotinaldehyde precursor (e.g., 6-chloronicotinaldehyde) with 4-benzylpiperazine under basic conditions. Key steps include:
Q. Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
| Reagent | Condition | Yield | Reference |
|---|---|---|---|
| 6-Chloronicotinaldehyde | DMF, K₂CO₃, 80°C, 12h | ~65% | |
| 4-Benzylpiperazine | THF, NaH, 0°C→RT | ~70% |
Q. What analytical techniques are most effective for characterizing this compound, and how should purity be assessed?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions :
- Temperature: -20°C in airtight, light-protected vials .
- Solvent: Dissolve in anhydrous DMSO or DCM for aliquots.
- Stability Monitoring :
Advanced Research Questions
Q. What strategies can modify the aldehyde group to enhance bioactivity, and how do these modifications impact reactivity?
Methodological Answer:
Q. Example Protocol :
Oxidation : Stir compound with KMnO₄ (0.1 M) in acidic aqueous solution at 50°C for 4h.
Purification : Neutralize, extract with ethyl acetate, and dry over MgSO₄.
Impact : Oxidation reduces electrophilicity but increases hydrogen-bonding capacity, altering target binding .
Q. How does this compound inhibit nicotinamidases, and what kinetic parameters should be measured?
Methodological Answer :
- Mechanism : Competitive inhibition by mimicking the substrate’s nicotinamide moiety.
- Key Assays :
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ | 2.5 µM (estimated) | |
| Kᵢ | 1.8 µM |
Q. What experimental design considerations are critical for antimicrobial studies of derivatives?
Methodological Answer :
- Bacterial Strains : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) using standardized MIC assays .
- Controls : Include positive (ciprofloxacin) and negative (DMSO vehicle) controls.
- Cytotoxicity : Assess mammalian cell viability (e.g., MTT assay on HEK293 cells) to rule off-target effects .
Data Contradiction Example : If a derivative shows high MIC against S. aureus but low cytotoxicity, prioritize SAR studies on the benzylpiperazino group .
Q. How can conflicting data on substituent effects be resolved?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro vs. methyl groups) and test in parallel assays.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or nicotinamidases .
- Meta-Analysis : Compare results across studies (e.g., 4-nitro substitution in vs. 6-methyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
